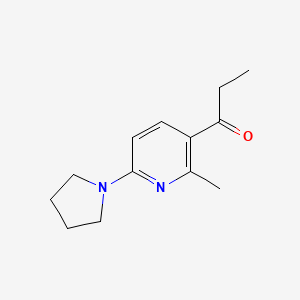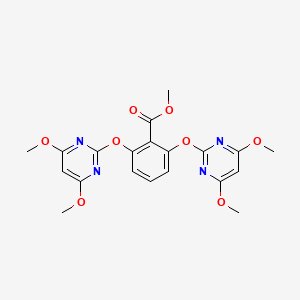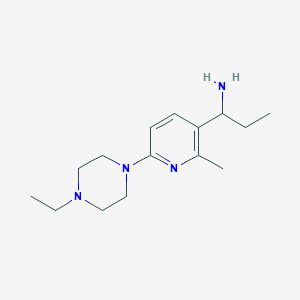
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine is a complex organic compound that features a piperazine ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions. The final step usually involves the coupling of the piperazine and pyridine intermediates under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The pyridine ring may also play a role in binding to enzymes or other proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylpiperazin-1-yl)propan-1-amine
- 3-(4-Ethylpiperazin-1-yl)propan-1-amine
Uniqueness
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine is unique due to the presence of both the piperazine and pyridine rings, which confer distinct chemical properties and potential biological activities. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C15H26N4 |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C15H26N4/c1-4-14(16)13-6-7-15(17-12(13)3)19-10-8-18(5-2)9-11-19/h6-7,14H,4-5,8-11,16H2,1-3H3 |
InChI Key |
WHRNHJKEARPDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)CC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
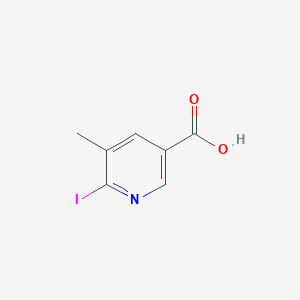





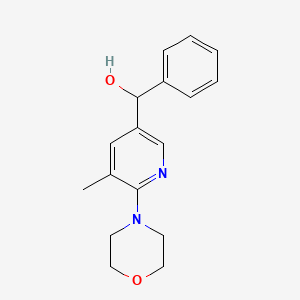
![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
